
Phthalimidinoglutarimide-5'-C3-O-PEG5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions to form the final compound. The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the glutarimide intermediate. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps, such as column chromatography or recrystallization, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the PEG chain can be modified by reacting with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable conjugates with proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure or function. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively reach and interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-C3-O-PEG5-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH: Similar structure but with a shorter PEG chain, resulting in different solubility and stability properties.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Contains an acidic functional group, which can alter its reactivity and interaction with molecular targets.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG5-OH lies in its specific combination of functional groups and the length of the PEG chain, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H38N2O9 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
3-[6-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H38N2O9/c29-7-9-34-11-13-36-15-17-37-16-14-35-12-10-33-8-1-2-20-3-4-22-21(18-20)19-28(26(22)32)23-5-6-24(30)27-25(23)31/h3-4,18,23,29H,1-2,5-17,19H2,(H,27,30,31) |
InChI-Schlüssel |
RJCSZWKOSNYBRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



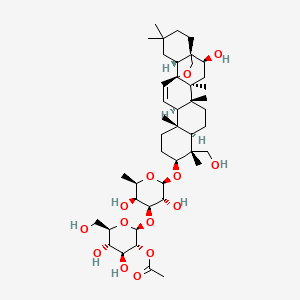
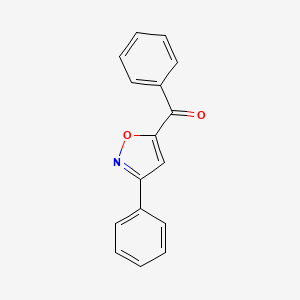
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
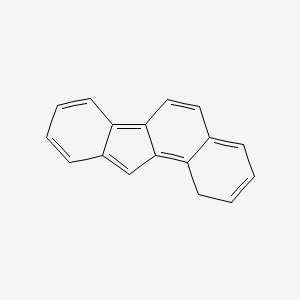
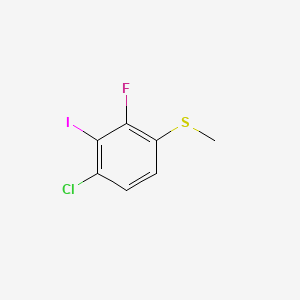

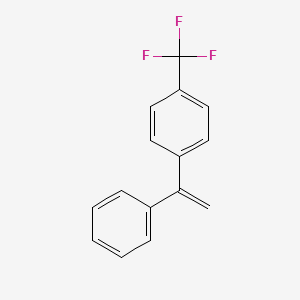
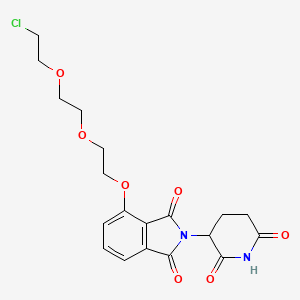
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)

